molecular formula C17H27N3O9S3 B14751831 Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate CAS No. 1105-83-5

Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate

Cat. No.: B14751831
CAS No.: 1105-83-5
M. Wt: 513.6 g/mol
InChI Key: UCMVQUTXHSKHRM-UHFFFAOYSA-M
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Description

Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate is a complex organic compound with the molecular formula C17H27N3O9S3 and a molecular weight of 513.606 g/mol . This compound is known for its unique structural features, which include both sulfanium and trinitrobenzene sulfonate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the sulfanium ion and the trinitrobenzene sulfonate ion. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfanium ion chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate involves its interaction with molecular targets through its sulfanium and trinitrobenzene sulfonate groups. These interactions can affect various biochemical pathways, including enzyme inhibition and activation .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl[1-(methylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate
  • Diethyl[1-(propylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate

Uniqueness

Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate is unique due to its specific ethylsulfanyl group, which can influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds with different alkyl groups .

Properties

CAS No.

1105-83-5

Molecular Formula

C17H27N3O9S3

Molecular Weight

513.6 g/mol

IUPAC Name

diethyl(1-ethylsulfanylpentan-2-yl)sulfanium;2,4,6-trinitrobenzenesulfonate

InChI

InChI=1S/C11H25S2.C6H3N3O9S/c1-5-9-11(10-12-6-2)13(7-3)8-4;10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h11H,5-10H2,1-4H3;1-2H,(H,16,17,18)/q+1;/p-1

InChI Key

UCMVQUTXHSKHRM-UHFFFAOYSA-M

Canonical SMILES

CCCC(CSCC)[S+](CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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